molecular formula C18H14N4O2S2 B11246037 1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11246037
M. Wt: 382.5 g/mol
InChI Key: UPHZFTMDBNCGLD-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3-PHENYL-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that features a triazolo-thiadiazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including acetyl, phenyl, and thiophene, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[7-ACETYL-3-PHENYL-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thiol.

    Cyclization to form the thiadiazine ring: The triazole-3-thiol is then reacted with appropriate aldehydes or ketones under acidic conditions to form the triazolo-thiadiazine core.

    Introduction of the acetyl group: The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[7-ACETYL-3-PHENYL-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Scientific Research Applications

1-[7-ACETYL-3-PHENYL-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has been explored for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an anticonvulsant agent, and its derivatives are being investigated for their anticancer and antimicrobial properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: Its ability to interact with biological macromolecules has led to studies on its use as a molecular probe for enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-PHENYL-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through modulation of GABAergic neurotransmission, where it enhances the inhibitory effects of GABA by binding to GABA receptors . Additionally, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 1-[7-ACETYL-3-PHENYL-6-(THIOPHEN-2-YL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolo-thiadiazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical reactivity and biological activity

Properties

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(5-acetyl-3-phenyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone

InChI

InChI=1S/C18H14N4O2S2/c1-11(23)16-15(14-9-6-10-25-14)21(12(2)24)22-17(19-20-18(22)26-16)13-7-4-3-5-8-13/h3-10H,1-2H3

InChI Key

UPHZFTMDBNCGLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC=CS4

Origin of Product

United States

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